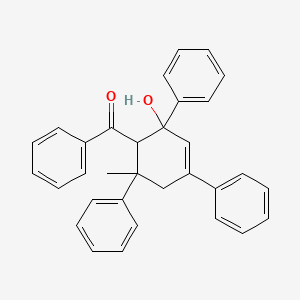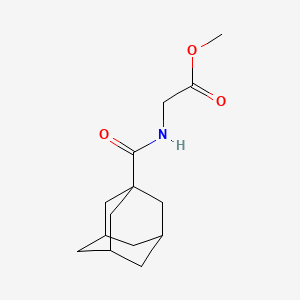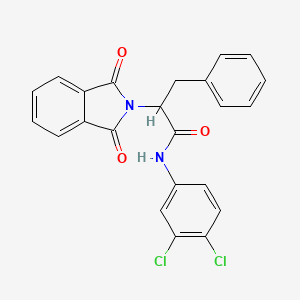![molecular formula C15H14Br2O2 B5173318 1,1'-[1,3-propanediylbis(oxy)]bis(2-bromobenzene)](/img/structure/B5173318.png)
1,1'-[1,3-propanediylbis(oxy)]bis(2-bromobenzene)
Vue d'ensemble
Description
1,1'-[1,3-propanediylbis(oxy)]bis(2-bromobenzene), also known as Bis(2-bromophenyl)methane, is an organic compound with the molecular formula C15H14Br2O2. This compound is widely used in scientific research due to its unique chemical properties and potential applications in various fields. In
Applications De Recherche Scientifique
1,1'-[1,3-propanediylbis(oxy)]bis(2-bromobenzene)(2-bromophenyl)methane has a wide range of scientific research applications. It has been used as a starting material for the synthesis of various organic compounds such as dyes, pharmaceuticals, and agrochemicals. It has also been used as a reagent in organic synthesis reactions such as Suzuki coupling and Heck reaction. In addition, 1,1'-[1,3-propanediylbis(oxy)]bis(2-bromobenzene)(2-bromophenyl)methane has been investigated for its potential applications in the field of materials science, including the development of organic semiconductors and electrochromic materials.
Mécanisme D'action
The mechanism of action of 1,1'-[1,3-propanediylbis(oxy)]bis(2-bromobenzene)(2-bromophenyl)methane is not fully understood. However, it is believed to act as an inhibitor of enzymes such as cytochrome P450 and UDP-glucuronosyltransferase, which are involved in the metabolism of various drugs and xenobiotics. 1,1'-[1,3-propanediylbis(oxy)]bis(2-bromobenzene)(2-bromophenyl)methane has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its biological activity.
Biochemical and Physiological Effects:
1,1'-[1,3-propanediylbis(oxy)]bis(2-bromobenzene)(2-bromophenyl)methane has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the growth of cancer cells and induce apoptosis. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. In addition, 1,1'-[1,3-propanediylbis(oxy)]bis(2-bromobenzene)(2-bromophenyl)methane has been shown to have antioxidant properties, which may protect against oxidative stress and cellular damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1,1'-[1,3-propanediylbis(oxy)]bis(2-bromobenzene)(2-bromophenyl)methane is its versatility in organic synthesis reactions. It can be used as a starting material for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is also relatively easy to synthesize and has a high yield. However, one limitation of 1,1'-[1,3-propanediylbis(oxy)]bis(2-bromobenzene)(2-bromophenyl)methane is its potential toxicity. It has been shown to have cytotoxic effects on certain cell lines, and its long-term effects on human health are not well understood.
Orientations Futures
There are several future directions for the research of 1,1'-[1,3-propanediylbis(oxy)]bis(2-bromobenzene)(2-bromophenyl)methane. One area of interest is its potential as a therapeutic agent for the treatment of cancer and other diseases. Further studies are needed to explore its mechanism of action and potential side effects. Another area of interest is its potential applications in materials science, including the development of organic semiconductors and electrochromic materials. Finally, more research is needed to understand the long-term effects of 1,1'-[1,3-propanediylbis(oxy)]bis(2-bromobenzene)(2-bromophenyl)methane on human health and the environment.
Propriétés
IUPAC Name |
1-bromo-2-[3-(2-bromophenoxy)propoxy]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Br2O2/c16-12-6-1-3-8-14(12)18-10-5-11-19-15-9-4-2-7-13(15)17/h1-4,6-9H,5,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFBWWJPTYPMKFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCCOC2=CC=CC=C2Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Br2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

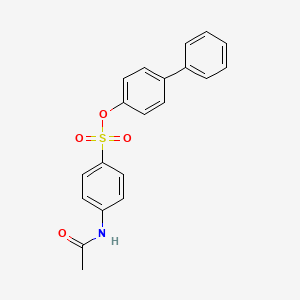
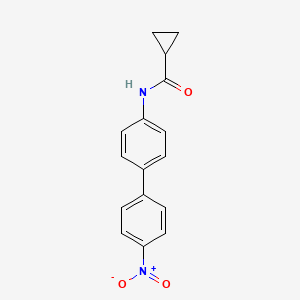
![1-(4-fluorobenzyl)-5-{[(2-methoxyphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5173247.png)
![N-(5-{[(2,5-dichlorophenyl)amino]carbonyl}-2-methoxyphenyl)-2,6-dimethoxybenzamide](/img/structure/B5173252.png)

![4,5-dimethyl-2-{[(2-nitrophenyl)acetyl]amino}-3-thiophenecarboxamide](/img/structure/B5173268.png)
![2,4-dichloro-N-({[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B5173279.png)
![N,N-dibutyl-2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5173281.png)
![2-[(4'-methyl-4-biphenylyl)oxy]-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B5173285.png)
![N-(3-{2-[(4-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide hydrobromide](/img/structure/B5173296.png)
